molecular formula C6H10N2S B12114233 3-(Thiazol-4-yl)propan-1-amine

3-(Thiazol-4-yl)propan-1-amine

Cat. No.: B12114233
M. Wt: 142.22 g/mol
InChI Key: UDVNUFRFUWDUMP-UHFFFAOYSA-N
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Description

3-(Thiazol-4-yl)propan-1-amine is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of thiourea with α-haloketones to form the thiazole ring, followed by subsequent functionalization .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve multi-step processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-4-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-(Thiazol-4-yl)propan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Thiazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. These interactions can result in the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiazol-4-yl)propan-1-amine is unique due to the presence of both the thiazole ring and the propan-1-amine group, which can confer specific biological activities and chemical reactivity not found in other thiazole derivatives .

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

3-(1,3-thiazol-4-yl)propan-1-amine

InChI

InChI=1S/C6H10N2S/c7-3-1-2-6-4-9-5-8-6/h4-5H,1-3,7H2

InChI Key

UDVNUFRFUWDUMP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)CCCN

Origin of Product

United States

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